7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 4-fluorophenyl group attached at the 7th position
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with several biochemical pathways, leading to a variety of downstream effects .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Another method includes the Dimroth rearrangement, which involves protonation of the nitrogen atom of a pyrimidine derivative, followed by ring opening, tautomerization, and ring closure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Bromophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Comparison: Compared to its analogs, 7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, often enhancing its pharmacological activity and metabolic stability.
Properties
IUPAC Name |
7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXDPAMTWYNPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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